BenchChemオンラインストアへようこそ!

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine

stereochemistry chiral resolution enantiomeric ratio

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (CAS 1820576-33-7, molecular formula C10H17N3O, molecular weight 195.26) is a heterocyclic amine compound belonging to the class of pyrazole-oxolane derivatives with a defined (2R,3S) relative stereochemistry at the tetrahydrofuran ring. As a research intermediate, this compound is supplied at ≥95% chemical purity by commercial vendors for pharmaceutical and agrochemical R&D applications.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13649764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2C(CCO2)CN
InChIInChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m0/s1
InChIKeyCWHDRUFJAVOTOM-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine – A Defined Heterocyclic Amine Building Block for Pharmaceutical Research


rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine (CAS 1820576-33-7, molecular formula C10H17N3O, molecular weight 195.26) is a heterocyclic amine compound belonging to the class of pyrazole-oxolane derivatives with a defined (2R,3S) relative stereochemistry at the tetrahydrofuran ring [1]. As a research intermediate, this compound is supplied at ≥95% chemical purity by commercial vendors for pharmaceutical and agrochemical R&D applications . The molecule possesses two reactive functional groups — a primary amine on the oxolane C3-methylene and the N1-ethyl-substituted pyrazole ring — which together enable its utility as a bifunctional building block for constructing more complex molecular libraries [1].

Why N-Substitution, Heterocycle Identity, and Stereochemistry Prevent Direct Substitution of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine with In-Class Analogs


Despite sharing a common pyrazole-oxolane (or pyrazole-oxane) core scaffold, closely related analogs within this chemical class are not functionally interchangeable. Three structural variables create material divergence: (1) the N1-substituent on the pyrazole ring — changing from ethyl to methyl, cyclopropyl, or isopropyl alters lipophilicity, metabolic stability, and target-binding profiles in a manner documented across multiple pyrazole-based inhibitor programs [1]; (2) the identity of the oxygen heterocycle — replacing the five-membered oxolane (tetrahydrofuran) with the six-membered oxane (tetrahydropyran) shifts molecular weight by ~14 Da (195.26 vs. 209.29) and changes ring conformational preferences and stereoelectronic properties; and (3) the relative stereochemistry at the 2- and 3-positions of the oxolane ring, where stereochemical configuration has been shown to produce ≥30-fold potency differences in related pyrazole-tetrahydrofuran HIV-1 NNRTI series [2]. Generic substitution without accounting for these three parameters risks introducing uncontrolled variables into structure-activity relationship (SAR) studies or synthetic routes.

Quantitative Differentiation Evidence for rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine Relative to Structural Analogs


Defined (2R,3S) Relative Stereochemistry Enabling Enantiomeric Purity Control Versus Racemic Mixtures

The target compound is supplied as the racemic mixture with defined (2R,3S) relative stereochemistry. In closely related pyrazole-tetrahydrofuran systems, individual enantiomers have demonstrated ≥30-fold differences in biological activity, making stereochemical identity a critical procurement parameter [1]. In contrast, the dihydrochloride salt variant (CAS 2059908-61-9) and the oxane analog (CAS 1969287-59-9) are typically supplied as racemic mixtures without the same degree of stereochemical annotation in commercial catalogs . The ability to obtain the (2R,3S)-configured free base under a specific CAS registry (1820576-33-7) — distinct from the single-enantiomer (2R) variant (CAS 2137421-53-3) — provides procurement-level traceability for stereochemical consistency that is not uniformly available across the analog space.

stereochemistry chiral resolution enantiomeric ratio

Primary Amine Handle Enabling Broader Derivatization Scope Versus Carboxylic Acid and Alcohol Analogs

The target compound bears a primary amine (-CH2NH2) at the oxolane C3 position, which is distinct from the carboxylic acid analog (CAS 1807940-51-7) and the alcohol analog (CAS 2227806-06-4). Primary amines are compatible with a wider range of downstream transformations — including reductive amination, amide coupling, sulfonamide formation, and urea synthesis — compared to carboxylic acids (limited to amide/ester formation) or alcohols (requiring activation for nucleophilic displacement) [1]. Enamine, a leading commercial supplier of screening compounds, lists the target amine at a 95% purity specification with defined pricing tiers (0.05 g: $768; 0.5 g: $840) [2], whereas the carboxylic acid analog is priced at €503 for 50 mg from CymitQuimica , reflecting distinct market positioning and synthetic utility.

chemical derivatization building block synthetic versatility

Enamine Commercial Availability with 95% Purity and Tiered Bulk Pricing Supporting Research-Scale Throughput

The target compound (CAS 1423034-61-0) is commercially available from Enamine at 95% purity with explicit tiered pricing: 0.05 g at $768, 0.1 g at $804, 0.25 g at $840, and 0.5 g at $840 [1]. Notably, the 0.25 g and 0.5 g tiers are identically priced at $840, creating a procurement incentive for the larger quantity. The cyclopropyl analog (CAS 2138423-05-7) is priced at $948 for 0.05 g at the same purity specification (95%) — an 18.9% cost premium over the ethyl-substituted target compound at the smallest quantity tier [2]. The isopropyl analog (CAS 1955547-23-5) is available as the dihydrochloride salt rather than the free base, introducing additional formulation considerations [3]. These procurement-level differences make the ethyl-substituted free-amine form the most economically accessible and formulation-flexible option among the N1-substituted pyrazole-oxolane methanamine series.

commercial availability purity specification procurement economics

N1-Ethyl Substituent Balancing Lipophilicity and Synthetic Tractability Versus Methyl and Cyclopropyl Analogs

The N1-ethyl substituent on the pyrazole ring of the target compound (MW 195.26) represents a calculated balance between the N1-methyl analog (CAS 1423034-27-8, MW 181.23, C9H15N3O) and the N1-cyclopropyl analog (CAS 2138423-05-7, MW 207.27, C11H17N3O) [1]. The methyl analog, with a molecular weight 14 Da lower and reduced lipophilicity, may offer inferior membrane permeability for cell-based assays. The cyclopropyl analog, 12 Da heavier, introduces additional metabolic stability through the cyclopropyl group but at a documented 18.9% cost premium (see Evidence Item 3). The ethyl group provides a lipophilicity increment (estimated +0.4 to +0.6 logP units relative to methyl, based on fragment-based logP contributions) that falls within the favorable range for CNS drug-like space, while the cyclopropyl group may push some derivatives beyond optimal logP ranges [2]. No single-enantiomer biological activity data are publicly available for the target compound itself.

structure-activity relationship lipophilicity N-alkyl substitution

Five-Membered Oxolane Ring Providing Distinct Conformational Preferences Versus Six-Membered Oxane Analogs

The target compound features a five-membered oxolane (tetrahydrofuran, THF) ring, differentiating it from the six-membered oxane (tetrahydropyran, THP) analog (CAS 1969287-59-9, C11H19N3O, MW 209.29) . The oxolane ring adopts envelope or twist conformations with smaller puckering amplitudes compared to the chair conformations preferred by the oxane ring. In published pyrazole-based HIV-1 NNRTI programs, the THF ring has been explicitly incorporated as a conformational constraint to optimize the spatial orientation of the pyrazole and amine pharmacophoric elements relative to the reverse transcriptase binding pocket, with structure-based design efforts confirming that five-membered ring geometry positions the substituents in a binding-competent orientation that the six-membered analog would not replicate [1]. Empirical physicochemical data for the target compound are not publicly available; however, the oxane analog (MW +14 Da, one additional methylene unit) is expected to exhibit increased lipophilicity and altered hydrogen-bonding geometry due to the expanded ring size.

ring conformation tetrahydrofuran tetrahydropyran molecular recognition

Procurement-Guided Application Scenarios for rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Pyrazole-Based Kinase or GPCR Targeted Library Synthesis

The primary amine handle on the oxolane C3-methylene enables direct incorporation of the pyrazole-oxolane core into focused libraries via amide coupling, reductive amination, or sulfonamide formation. The defined (2R,3S) relative stereochemistry provides a stereochemically characterized starting point for SAR exploration, consistent with the structural requirements observed in pyrazole-based NNRTI and kinase inhibitor programs where both the heterocycle identity and ring stereochemistry significantly modulate potency [1]. The 95% purity specification from commercial vendors supports direct use in parallel synthesis workflows without additional purification [2].

Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Scaffold Exploration

Pyrazole derivatives incorporating tetrahydrofuran rings have been validated as a productive template for NNRTI design, with structure-based optimization yielding compounds active against both wild-type and clinically relevant mutant forms of HIV-1 reverse transcriptase [1]. The target compound's combination of N1-ethyl pyrazole, (2R,3S)-oxolane stereochemistry, and primary amine functional handle positions it as a key intermediate for constructing analogs within this pharmacophore space, where the five-membered ring geometry has been shown crystallographically to orient substituents for optimal RT binding pocket occupancy [1].

Chemical Biology: Bifunctional Probe and PROTAC Precursor Synthesis

The presence of two chemically orthogonal reactive centers — the primary amine (suitable for PEG linker or E3 ligase ligand conjugation) and the pyrazole N1-ethyl group (modifiable via N-deprotection or direct functionalization) — makes this compound suitable as a heterobifunctional building block for PROTAC (Proteolysis Targeting Chimera) or chemical probe construction. The defined stereochemistry at the oxolane ring positions ensures that the spatial orientation of the linker attachment point is reproducible across synthetic batches, a critical consideration for ternary complex formation in PROTAC applications. Commercial availability at 95% purity with tiered pricing from Enamine supports both pilot-scale probe synthesis and expanded library production [2].

Synthetic Methodology Development: Stereochemical Outcome Studies on Oxolane-Functionalized Pyrazoles

The availability of the target compound as a racemate with established (2R,3S) relative configuration — alongside its single-enantiomer counterpart (CAS 2137421-53-3) — makes this system well-suited for asymmetric synthesis methodology studies. Researchers developing enantioselective routes to 2,3-disubstituted tetrahydrofurans can use the commercial racemate as a reference standard for chiral HPLC method development, leveraging the published enantiomeric ratio determination protocols established for related pyrazole-tetrahydrofuran compounds [3]. This application is further enabled by the compound's distinct CAS registry, which provides unambiguous chemical identity tracking for publication and patent filing purposes.

Quote Request

Request a Quote for rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.